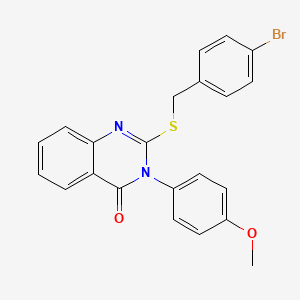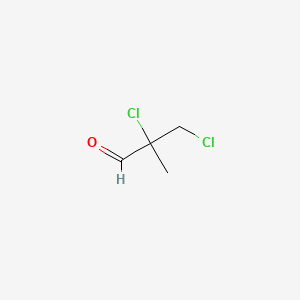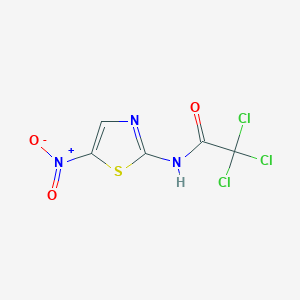
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C14H10Cl3N3S and a molecular weight of 358.679 g/mol . This compound is known for its unique structure, which includes a thiosemicarbazone moiety attached to a dichlorobenzaldehyde and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2,6-dichlorobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of 2,6-dichlorobenzaldehyde involves the chlorination of 2,6-dichlorotoluene with chlorine in the presence of phosphorus pentachloride and light, followed by hydrolysis with zinc chloride in an acidic solvent . This method ensures easy production control, low material consumption, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, agricultural chemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit metalloenzymes and disrupt cellular processes. Additionally, the compound’s chlorinated aromatic rings can interact with biological membranes, affecting their integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 2,6-dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2,6-dichlorobenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
Uniqueness
2,6-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
764653-12-5 |
|---|---|
Molekularformel |
C14H10Cl3N3S |
Molekulargewicht |
358.7 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[(E)-(2,6-dichlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H10Cl3N3S/c15-9-3-1-4-10(7-9)19-14(21)20-18-8-11-12(16)5-2-6-13(11)17/h1-8H,(H2,19,20,21)/b18-8+ |
InChI-Schlüssel |
WUKXCHQIWWJUCJ-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)N/N=C/C2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NN=CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)




![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)


![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)

